molecular formula C15H15N5O3 B2463437 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 900011-26-9

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No. B2463437
M. Wt: 313.317
InChI Key: KXQDZFIXIZVPCJ-UHFFFAOYSA-N
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Description

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HPPH or Photochlor, and it has been extensively studied for its use in photodynamic therapy.

Scientific Research Applications

Anticancer Potential

Researchers have synthesized various pyrazolo[3,4-d]pyrimidin derivatives to explore their potential as anticancer agents. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives demonstrated appreciable growth inhibition against eight cancer cell lines, indicating the promise of these compounds in cancer therapy (Al-Sanea et al., 2020). Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives exhibited antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative displaying potent inhibitory activity (Abdellatif et al., 2014).

Antimicrobial Properties

Another significant application of pyrazolo[3,4-d]pyrimidin derivatives is in the development of antimicrobial agents. Several newly synthesized heterocycles incorporating this moiety have been evaluated for their antimicrobial efficacy, with some compounds showing promising results against various bacterial and fungal strains (Bondock et al., 2008). This suggests the potential of these compounds in addressing drug-resistant microbial infections.

Neurodegenerative Disease Imaging

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their application in imaging neurodegenerative diseases. Compounds with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) were synthesized, and their corresponding radiolabeled forms were prepared for positron emission tomography (PET) imaging. These compounds, particularly [18F]PBR111, demonstrated promising results in biodistribution studies in rats, paralleling the known localization of PBRs (Dollé et al., 2008).

Inflammatory Disorders

Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized for evaluating their potential in treating inflammatory disorders. Research into these compounds has revealed promising anti-inflammatory, analgesic, and antipyretic activities, offering a basis for the development of new therapeutic agents for such conditions (Antre et al., 2011).

properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-7-6-20-14-12(8-17-20)15(23)19(10-16-14)9-13(22)18-11-4-2-1-3-5-11/h1-5,8,10,21H,6-7,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDZFIXIZVPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

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